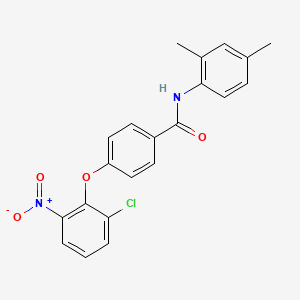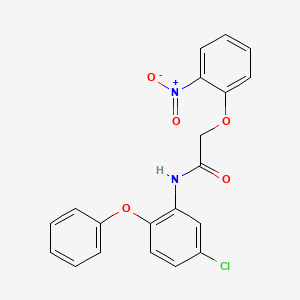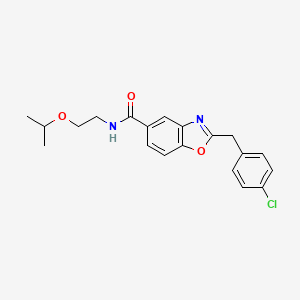![molecular formula C18H19BrO4 B5212476 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5212476.png)
4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde, also known as BMB, is a chemical compound that has been studied for its potential use in scientific research. BMB is a member of the benzaldehyde family, which is known for its diverse range of applications in chemistry and biology. In
Mechanism of Action
The mechanism of action of 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde is not well understood. However, it is believed that 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde interacts with cellular components such as proteins and lipids, leading to changes in their structure and function. 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde can induce apoptosis in cancer cells, inhibit cell proliferation, and activate caspase enzymes. 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde has also been shown to have antioxidant properties, which may be due to its ability to scavenge ROS. In vivo studies have demonstrated that 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde can reduce inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde has several advantages for use in lab experiments. It is a highly fluorescent compound, making it useful for imaging biological systems. 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde is also relatively easy to synthesize, and can be obtained in high yields and purity. However, there are also some limitations to using 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde in lab experiments. For example, 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde can be toxic to cells at high concentrations, which may limit its use in certain applications. Additionally, the mechanism of action of 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde is not well understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde. One area of interest is the development of new fluorescent probes based on the structure of 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde. These probes could be used to image specific cellular components or signaling pathways. Another area of interest is the identification of the molecular targets of 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde. Understanding the mechanism of action of 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde could lead to the development of new drugs for the treatment of cancer and other diseases. Finally, there is potential for the use of 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde in therapeutic applications, such as the treatment of inflammation and oxidative stress.
Synthesis Methods
4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde can be synthesized using a two-step process. The first step involves the reaction of 3-methoxybenzaldehyde with 4-bromophenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1,4-dibromobutane to yield 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde. The synthesis of 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde has been optimized to produce high yields and purity.
Scientific Research Applications
4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde has been studied for its potential use in scientific research. One of the main applications of 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde is in the field of fluorescent imaging. 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde has been shown to have excellent fluorescent properties, making it a useful tool for imaging biological systems. 4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde has also been used as a probe for detecting reactive oxygen species (ROS) in cells. ROS play an important role in many physiological processes, and their detection is critical for understanding cellular signaling pathways.
properties
IUPAC Name |
4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrO4/c1-21-18-12-14(13-20)4-9-17(18)23-11-3-2-10-22-16-7-5-15(19)6-8-16/h4-9,12-13H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEAICKKZLLJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Bromophenoxy)butoxy]-3-methoxybenzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5212398.png)
![3-{[(4-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5212406.png)
![N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5212411.png)

![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-2-naphthylglycinamide](/img/structure/B5212437.png)
![5-{5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212438.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5212457.png)
![3-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B5212463.png)
![N-benzyl-6-[4-(3-pyridinylmethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5212484.png)



![4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5212509.png)
